N-(2,6-dimethylphenyl)-1-[(2-nitrophenyl)sulfanyl]prolinamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE: is a complex organic compound with a unique structure that combines a pyrrolidine ring with a carboxamide group, substituted with 2,6-dimethylphenyl and 2-nitrophenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrrolidine ring with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.
Substitution with 2,6-Dimethylphenyl and 2-Nitrophenylsulfanyl Groups: The final step involves the substitution of the pyrrolidine ring with 2,6-dimethylphenyl and 2-nitrophenylsulfanyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE can be compared with similar compounds such as:
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Similar structure but lacks the nitrophenylsulfanyl group.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Contains a chloro group instead of the nitrophenylsulfanyl group.
The uniqueness of N-(2,6-DIMETHYLPHENYL)-1-[(2-NITROPHENYL)SULFANYL]PYRROLIDINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-13-7-5-8-14(2)18(13)20-19(23)16-10-6-12-21(16)26-17-11-4-3-9-15(17)22(24)25/h3-5,7-9,11,16H,6,10,12H2,1-2H3,(H,20,23) |
InChI Key |
NVECQDVWAYSOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2SC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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